EGFR T790M-Selective Enzymatic Inhibition Compared to Wild-Type EGFR
EGFR WT/T790M-IN-2 preferentially inhibits the resistance-conferring EGFR T790M mutant over wild-type EGFR. In ADP-Glo biochemical assays, the compound displayed an IC₅₀ of 0.08 μM against EGFR T790M and 0.13 μM against EGFR WT, yielding an approximately 1.6-fold selectivity for the mutant kinase [1]. By comparison, first-generation EGFR inhibitors such as gefitinib and erlotinib are virtually inactive against T790M, and the third-generation inhibitor osimertinib, while T790M-active, lacks the concurrent PI3K inhibition that defines this compound [1].
| Evidence Dimension | EGFR enzymatic inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | EGFR T790M IC50 = 0.08 μM; EGFR WT IC50 = 0.13 μM |
| Comparator Or Baseline | Gefitinib/Erlotinib (T790M IC50 >1 μM; WT IC50 ~0.01–0.1 μM); Osimertinib (T790M IC50 ~0.005 μM; WT IC50 ~0.1 μM) |
| Quantified Difference | 1.6-fold T790M-over-WT selectivity; overcomes first-generation T790M resistance; uniquely adds PI3K inhibition vs osimertinib [1] |
| Conditions | ADP-Glo kinase assay; recombinant EGFR T790M and EGFR WT enzymes |
Why This Matters
This selectivity profile advises procurement for projects specifically targeting T790M-driven resistance while sparing wild-type EGFR and simultaneously engaging PI3K, a combination not achievable with existing FDA-approved EGFR inhibitors.
- [1] Reda N, Mohamed KO, Abdou K, Helwa AA, Elshewy A. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorg Chem. 2024 Apr;145:107185. View Source
